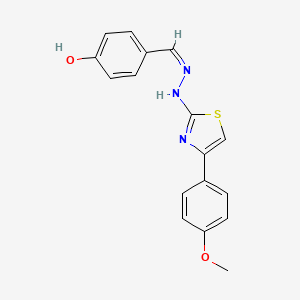

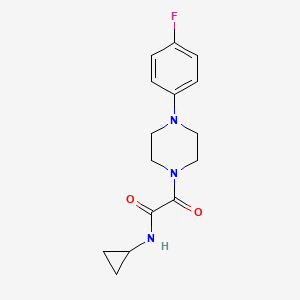

![molecular formula C14H13N3O4 B2419679 3-[(4-Nitrophenoxy)methyl]benzohydrazide CAS No. 832739-58-9](/img/structure/B2419679.png)

3-[(4-Nitrophenoxy)methyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Nitrophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H13N3O4 . It has a molecular weight of 287.27 .

Molecular Structure Analysis

The molecular structure of 3-[(4-Nitrophenoxy)methyl]benzohydrazide consists of a benzohydrazide group attached to a nitrophenyl group via a methylene bridge . The presence of the nitro group may confer electron-withdrawing properties, affecting the compound’s reactivity .Physical And Chemical Properties Analysis

3-[(4-Nitrophenoxy)methyl]benzohydrazide is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Antibacterial Activity

- Hydrazone Compounds Derived from 4-Methylbenzohydrazide: These compounds, including variations such as 4-methyl- N’ -(4-nitrobenzylidene)benzohydrazide, have demonstrated antibacterial activity against bacteria like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015).

Antioxidant Activity

- Gallic Hydrazide Derived Schiff Bases: Schiff bases derived from 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide have shown good in vitro antioxidant activity (Dighade & Parikh, 2017).

Crystal Structure and Molecular Docking

- N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide: The crystal structure of this compound has been analyzed, showing potential for molecular docking studies (Zhou et al., 2011).

Catalytic and DNA Binding Activities

- Schiff Base Ligands and Metal Complexes: Schiff base ligands like N′-(1-(2-hydroxyphenyl) ethylidene)benzohydrazide have shown catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Cholinesterase Inhibition and Antioxidant Activity

- Thiophene-2-Carboxamide Based Benzohydrazides: These compounds have been explored as inhibitors for cholinesterases and as antioxidants, showing potential for treating neurological disorders (Kausar et al., 2021).

Biodegradation and Chemotaxis

- 3-Methyl-4-Nitrophenol Biodegradation: A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, for biodegradation and chemotaxis (Bhushan et al., 2000).

Ulcer Prevention

- 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide: This compound has shown ulcer prevention potential in rat models, suggesting its efficacy in gastroprotective treatments (Tayeby et al., 2017).

Anticancer and Antimicrobial Activities

- Benzohydrazide Derivatives: These compounds have been researched for their anticancer and antimicrobial potentials, indicating their relevance in pharmaceutical research (Asegbeloyin et al., 2014).

Photolytic Precursors in Atmospheric Chemistry

- Nitrophenol Absorption: Nitrophenols, including derivatives of nitrobenzohydrazides, have been identified as photolytic precursors in atmospheric chemistry, influencing the tropospheric oxidation capacity (Chen et al., 2011).

Prostate Cancer Inhibitors

- Benzohydrazide Derivatives: Molecular docking studies of benzohydrazide derivatives have shown their potential as inhibitors of prostate cancer (Arjun et al., 2020).

Red Blood Cell Carbonic Anhydrase Inhibition

- Benzohydrazide Derivatives: These compounds inhibited carbonic anhydrases in erythrocytes, suggesting potential therapeutic applications in various disorders (Korkmaz et al., 2022).

properties

IUPAC Name |

3-[(4-nitrophenoxy)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODLVWHTBNJGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrophenoxy)methyl]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)

![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)

![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)